Quinoxaline-6-carbonitrile

CAS No.: 23088-24-6

Cat. No.: VC2397354

Molecular Formula: C9H5N3

Molecular Weight: 155.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23088-24-6 |

|---|---|

| Molecular Formula | C9H5N3 |

| Molecular Weight | 155.16 g/mol |

| IUPAC Name | quinoxaline-6-carbonitrile |

| Standard InChI | InChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H |

| Standard InChI Key | IFIJAECRUMYOAH-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=CN=C2C=C1C#N |

| Canonical SMILES | C1=CC2=NC=CN=C2C=C1C#N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

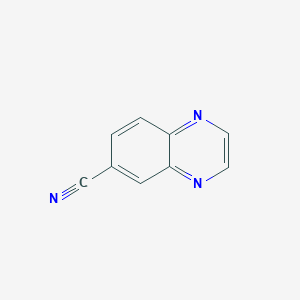

Quinoxaline-6-carbonitrile features a bicyclic heterocyclic structure comprised of a benzene ring fused with a pyrazine ring, forming the quinoxaline core. The distinguishing feature is the nitrile (-C≡N) group positioned at the 6-position of this core structure. The molecular formula of this compound is C9H5N3, with a calculated molecular weight of approximately 155 g/mol.

The compound's structure can be represented by the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H5N3 |

| Molecular Weight | ~155 g/mol |

| Appearance | Likely crystalline solid |

| Functional Groups | Quinoxaline ring system, Nitrile |

| IUPAC Name | Quinoxaline-6-carbonitrile |

The presence of the electron-withdrawing carbonitrile group significantly influences the electronic distribution within the molecule, affecting its chemical reactivity, particularly toward nucleophilic substitution reactions. The compound likely exhibits UV absorption characteristics typical of conjugated aromatic systems with extended π-electron delocalization.

Physical Properties

Based on the analysis of structurally similar quinoxaline derivatives, Quinoxaline-6-carbonitrile is expected to be a crystalline solid at room temperature. The compound would likely exhibit moderate polarity due to the presence of nitrogen atoms in the quinoxaline ring and the polar nitrile group, making it somewhat soluble in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide, with limited solubility in water.

The nitrile group serves as a hydrogen bond acceptor, potentially influencing intermolecular interactions and crystal packing. This functional group also contributes to the compound's dipole moment, affecting its solubility profile and potential interactions with biological targets.

Synthesis Methods

Laboratory Synthesis Approaches

Several synthetic routes can be employed for the preparation of Quinoxaline-6-carbonitrile, drawing from established methodologies for similar quinoxaline derivatives. One potential approach involves the conversion of Quinoxaline-6-carbaldehyde to the corresponding nitrile.

The precursor, Quinoxaline-6-carbaldehyde, can be synthesized from 6-methylquinoxaline through oxidation with selenium dioxide. As described in the literature, this reaction is typically performed under microwave irradiation: "A suspension of 6-methylquinoxaline (8.0 g; 0.055 mol.) and selenium dioxide (6.77 g; 0.061 mol.) in 1,4-dioxane (5.0 mL) was irradiated at 200° C. for 30 min. in a Biotage Initiator microwave synthesizer."

From the obtained Quinoxaline-6-carbaldehyde, conversion to the nitrile could be achieved through:

-

Formation of an oxime intermediate by reaction with hydroxylamine

-

Subsequent dehydration of the oxime to form the nitrile

Another potential synthetic route may involve direct cyanation of the quinoxaline core, similar to the methodology described for related compounds: "The synthesis of 2-Methylquinoxaline-6-carbonitrile typically involves the condensation of 2-methylquinoxaline with a suitable nitrile source. A common method is the reaction of 2-methylquinoxaline with cyanogen bromide in the presence of a base such as sodium hydroxide."

Industrial Production Considerations

For large-scale industrial production of Quinoxaline-6-carbonitrile, continuous flow reactor technology offers significant advantages over batch processes. As noted for related compounds: "In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity."

The implementation of continuous flow processes provides several benefits:

| Advantage | Description |

|---|---|

| Reaction Control | Precise temperature and pressure regulation |

| Safety | Reduced exposure to toxic reagents like cyanogen bromide |

| Scalability | Easier transition from laboratory to production scale |

| Efficiency | Potential for higher yields and reduced waste generation |

| Quality | Consistent product quality through standardized conditions |

Alternative catalytic methods might also be developed to replace toxic oxidizing agents like selenium dioxide, potentially employing transition metal catalysts or enzymatic approaches for more environmentally friendly production.

Chemical Reactivity

Reactions of the Nitrile Group

The nitrile functionality in Quinoxaline-6-carbonitrile serves as a versatile handle for various chemical transformations. Key reaction types include:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form Quinoxaline-6-carboxylic acid. The reaction typically proceeds through an amide intermediate.

-

Reduction: The nitrile group can be reduced using various reagents:

-

Lithium aluminum hydride or borane derivatives for conversion to primary amines

-

Diisobutylaluminum hydride (DIBAL-H) for partial reduction to aldehydes

-

Raney nickel or palladium catalysts with hydrogen for hydrogenation

-

-

Nucleophilic Addition: The electrophilic carbon of the nitrile group can undergo addition with nucleophiles such as Grignard reagents or organolithium compounds, ultimately leading to ketone formation after hydrolysis.

-

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, including:

-

[2+3] Cycloaddition with azides to form tetrazoles

-

Reaction with ammonia derivatives to form amidines

-

These transformations provide access to a diverse array of Quinoxaline-6-derivatives with potentially varied biological and physical properties.

Reactions of the Quinoxaline Core

The quinoxaline ring system in Quinoxaline-6-carbonitrile can undergo several reactions:

-

Electrophilic Aromatic Substitution: Due to the electron-withdrawing effect of the nitrile group, electrophilic substitution would preferentially occur at positions removed from the carbonitrile position, particularly at C-2, C-3, or C-8.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoxaline ring, enhanced by the electron-withdrawing nitrile group, makes certain positions susceptible to nucleophilic attack.

-

Coordination Chemistry: The nitrogen atoms in the quinoxaline ring can coordinate with metal ions, forming complexes with potential applications in catalysis and materials science.

-

Oxidation and Reduction: The heterocyclic system can undergo various redox reactions, affecting the aromatic character and reactivity of the compound.

Applications in Research and Industry

Medicinal Chemistry Applications

Quinoxaline derivatives, including those with carbonitrile functionalization, have demonstrated significant potential in medicinal chemistry. While specific data on the unsubstituted Quinoxaline-6-carbonitrile is limited, related compounds have shown promising biological activities that suggest similar potential for this core structure.

Quinoxaline derivatives are "known for its versatile applications in medicinal chemistry, organic synthesis, and material science." The structural features of Quinoxaline-6-carbonitrile make it a promising candidate for development in several therapeutic areas:

| Therapeutic Area | Potential Mechanism | Structural Advantage |

|---|---|---|

| Antimicrobial Agents | DNA intercalation, enzyme inhibition | Planar aromatic system, hydrogen bond acceptors |

| Anticancer Compounds | Kinase inhibition, interaction with DNA | Ability to interact with biological targets through π-stacking |

| Anti-inflammatory Drugs | Inhibition of inflammatory pathways | Modulation of protein-ligand interactions |

| Central Nervous System Agents | Receptor binding | Balanced lipophilicity for blood-brain barrier penetration |

The nitrile group serves as a hydrogen bond acceptor and provides a site for further derivatization, potentially enhancing binding interactions with biological targets.

Material Science Applications

The electronic properties of Quinoxaline-6-carbonitrile make it potentially valuable for various material science applications. The extended π-conjugation system, coupled with the electron-withdrawing nitrile group, could result in interesting optoelectronic properties.

Potential applications include:

-

Organic Electronics: The compound could serve as a building block for semiconducting materials, potentially in organic field-effect transistors (OFETs) or organic photovoltaics.

-

Fluorescent Materials: The aromatic system might exhibit fluorescence properties that could be exploited in sensing or imaging applications.

-

Coordination Polymers: The nitrogen atoms in the quinoxaline ring and the nitrile group provide multiple coordination sites for metal ions, potentially leading to metal-organic frameworks with interesting properties.

-

Liquid Crystals: The planar structure could contribute to liquid crystalline behavior in appropriately functionalized derivatives.

Synthetic Intermediates

Quinoxaline-6-carbonitrile represents a valuable synthetic intermediate for the preparation of more complex compounds. The reactivity of the nitrile group provides opportunities for diverse transformations:

-

Conversion to carboxylic acids or amides for the development of peptide-like structures

-

Formation of tetrazoles as bioisosteres of carboxylic acids

-

Elaboration to amidines or amidoximes with potential biological activity

-

Incorporation into macrocyclic structures through appropriate linkers

These transformations enable the development of compound libraries based on the quinoxaline scaffold, facilitating structure-activity relationship studies in drug discovery programs.

Structure-Activity Relationships

Comparison with Related Quinoxaline Derivatives

Several structurally related quinoxaline derivatives provide insights into the potential properties and activities of Quinoxaline-6-carbonitrile:

| Compound | Structural Difference | Expected Effect on Properties |

|---|---|---|

| 2-Methylquinoxaline-6-carbonitrile | Methyl group at position 2 | Increased electron density in the ring system, potentially affecting reactivity and solubility |

| Quinoxaline-6-carbaldehyde | Aldehyde instead of nitrile at position 6 | Higher reactivity toward nucleophiles, different hydrogen bonding pattern |

| Unsubstituted Quinoxaline | Lack of functional groups | Baseline for understanding electronic effects of substituents |

| 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile | Addition of indole moiety | Increased molecular complexity, potential for additional binding interactions |

The comparative analysis of these compounds provides valuable insights into how structural modifications affect physical, chemical, and potentially biological properties.

Electronic Effects and Molecular Interactions

The electronic distribution within Quinoxaline-6-carbonitrile significantly influences its potential interactions with biological targets. The electron-withdrawing nitrile group creates an electronic deficiency in the quinoxaline ring, particularly at the 6-position and adjacent carbons.

Key interaction patterns may include:

Understanding these interaction patterns is crucial for rational design of derivatives with enhanced properties or biological activities.

Current Research Trends

Synthesis Methodology Development

Current research in the field of quinoxaline chemistry includes the development of improved synthetic methodologies:

-

Greener synthesis approaches to reduce or eliminate the use of toxic reagents like selenium dioxide

-

Microwave-assisted synthesis for more efficient reactions, as demonstrated in the preparation of Quinoxaline-6-carbaldehyde

-

Continuous flow chemistry for improved scalability and control of reaction parameters

-

Catalyst development for more selective functionalization of the quinoxaline core

These advances aim to make the synthesis of compounds like Quinoxaline-6-carbonitrile more efficient, sustainable, and amenable to scale-up.

Structure Optimization Studies

Researchers are actively exploring structure-activity relationships of quinoxaline derivatives to optimize their properties for specific applications:

-

Systematic variation of substituents on the quinoxaline core to understand electronic effects

-

Hybrid molecule design, combining quinoxaline with other privileged structures

-

Conformational analysis to understand binding modes with biological targets

-

Computational studies to predict properties and guide synthetic efforts

These studies contribute to a deeper understanding of how structural modifications affect the properties and activities of quinoxaline derivatives, including those with carbonitrile functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume